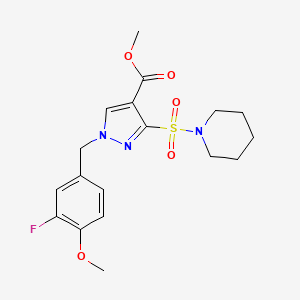
methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H22FN3O5S and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20F1N3O4S
- Molecular Weight : 373.41 g/mol
The presence of the piperidine ring and the sulfonyl group is significant for its biological activity, as these moieties are often associated with enhanced interaction with biological targets.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that certain pyrazole compounds inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are critical in various cancers. The this compound has shown promise in preclinical models against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a potential role in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The mechanism often involves the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may possess antimicrobial activity. For instance, certain synthesized pyrazoles have exhibited inhibitory effects against a range of bacterial strains, indicating their potential use as antimicrobial agents . The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the benzyl or piperidine moieties can significantly influence potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., F, Cl) | Increased potency against specific cancer cell lines |
| Variation in alkyl chain length on piperidine | Altered pharmacokinetics and bioavailability |
| Sulfonamide group presence | Enhanced anti-inflammatory activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Breast Cancer Treatment : A study evaluated the combination of pyrazole derivatives with doxorubicin in MDA-MB-231 cells, showing a synergistic effect that improved cytotoxicity compared to doxorubicin alone .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives significantly reduced edema in carrageenan-induced paw edema tests, suggesting strong anti-inflammatory properties .
属性
IUPAC Name |
methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S/c1-26-16-7-6-13(10-15(16)19)11-21-12-14(18(23)27-2)17(20-21)28(24,25)22-8-4-3-5-9-22/h6-7,10,12H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPPMYVNKLKEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













